

Streptokinase mechanism of action plasminogen activation

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Compound Focus: Estreptoquinasa

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Molecular Mechanism of Action

Streptokinase itself is not an enzyme. It functions by binding to human plasminogen (HPg) to form a 1:1 stoichiometric complex (SK-HPg). This complex undergoes a conformational rearrangement, creating an active site in the zymogen HPg **without proteolytic cleavage** of its activation bond (Arg561-Val562). This active SK-HPg complex then acts as an enzyme to convert substrate molecules of free circulating HPg into the active protease, plasmin (HPIm) [1] [2]. Plasmin then degrades the fibrin matrix of blood clots [2].

The establishment of the active site involves a unique **salt bridge**. Research suggests that Ile1 of streptokinase provides a counterion for Asp740 of plasminogen, substituting for the free amino group of Val562 that would be present in the conventional proteolytic activation [1].

Quantitative Binding Data

Streptokinase interacts with plasminogen through multiple domains. The table below summarizes the binding sites and affinities of different SK peptides, as demonstrated by studies with truncated variants [3].

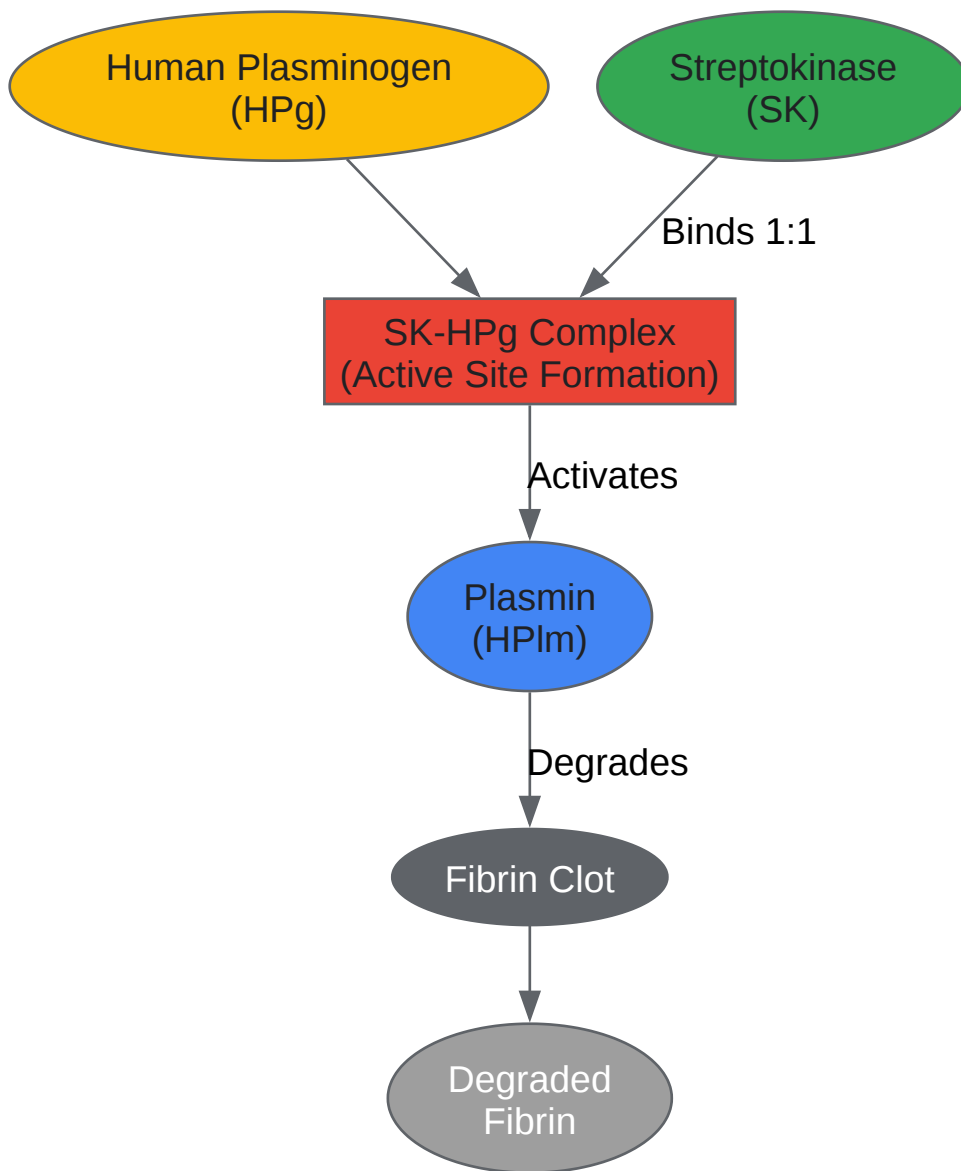
SK Peptide	Binding Site on HPg	Dissociation Constant (Kd)
SK-(220-414)	Catalytic domain (micro-HPg)	(1.50×10^{-7}) M
SK-(220-414)	Kringle 1-5 region	(2.44×10^{-6}) M
SK-(16-251)	Kringle 1-5 region	(4.09×10^{-7}) M

Key Experimental Insights & Protocols

Key experiments that elucidated SK's mechanism involved analyzing the function of its domains and its susceptibility to proteolytic processing.

- **Domain Functionality:** SK's three structural domains (α : residues 1–150, β : 151–287, γ : 288–414) all bind plasminogen, but **none can activate it independently** [1]. The combination of SK-(220-414) and SK-(16-251) is required for effective activation, while SK-(220-414) alone acts as an inhibitor [3].
- **Proteolytic Processing:** Upon forming a complex with plasmin, native SK is proteolytically processed, which can reduce its efficacy [2]. Key cleavage sites include the C-terminus (yielding a 44-kDa fragment) and the N-terminus at Lys59 (yielding a stable 37-kDa fragment spanning Ser60 to Lys386) [2].
- **Engineered Variants:** Site-directed mutagenesis to block these cleavage sites generates more stable and active SK variants [2]. For instance:
 - **Variant SK2:** Engineered to resist C-terminal cleavage, showed a **2.5-fold higher biological activity** than wild-type SK [2].
 - **Variant SK2K59Q:** Further mutation of Lys59 to Glutamine in the SK2 background resulted in resistance to N-terminal cleavage and improved plasminogen activation in radial caseinolysis assays [2].

Visualizing the Activation Mechanism



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Streptokinase activates plasminogen through a complex intermediate to dissolve fibrin clots.

Research Applications and Protocols

The study of SK's mechanism often involves specific biochemical and molecular biology techniques.

- **Experimental Workflow:** A common workflow involves incubating SK with immobilized plasmin, followed by purification of the resulting peptide fragments. Their molecular masses and N-terminal sequences are then determined to identify proteolytic processing sites [2].

- **Radial Caseinolysis Assay:** This is a functional assay used to measure the plasminogen activation capability of SK variants. It involves observing the zone of casein hydrolysis (clearing) in an agar plate, which correlates with enzymatic activity [2].
- **Site-Directed Mutagenesis:** This is a critical tool for investigating the functional importance of specific residues (e.g., Lys59, Ile1). By mutating these residues and analyzing the resulting variants, researchers can confirm their roles in activity and stability [1] [2].

Future Research Directions

- **Structure-Activity Relationships:** Further exploration of the SK-HPg interface could lead to novel variants with enhanced specificity for fibrin-bound plasminogen, potentially reducing systemic plasmin generation and bleeding risks.
- **Improved Biologics:** Engineering SK variants with greater proteolytic resistance and longer plasma half-life remains a key goal for improving its therapeutic profile. The success of variants like SK2K59Q provides a clear path forward [2].

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